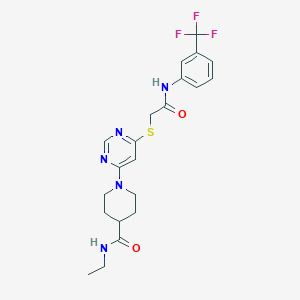

![molecular formula C21H19N9O2 B2551310 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034478-69-6](/img/structure/B2551310.png)

3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to be a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests it is related to the class of compounds discussed in the papers, which are known for their biological activity, particularly as inhibitors of certain receptors or enzymes, and for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of Schiff's bases, cyclization, and substitution reactions. For example, in the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors, the pendant imidazole moiety was replaced to improve selectivity and to address cytochrome P450 inhibition issues . Another synthesis method involved the reaction of benzoimidazole derivatives with various aldehydes and carboxylic acids to yield a series of compounds with potential antioxidant and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the imidazole ring fused to a benzene ring. Substitutions on this core structure, such as the addition of oxadiazole, triazole, and pyridine rings, can significantly alter the compound's biological activity and selectivity. The presence of these moieties can also affect the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives typically include nucleophilic substitution, cyclization, and condensation reactions. These reactions are carefully designed to introduce various functional groups that can enhance the biological activity of the final compound. For instance, the introduction of a triazole ring can be achieved through the treatment of primary amines with reagents like butoxyaminocyclobutenedione or methoxyaminothiadiazole 1-oxide .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms typically results in compounds with significant lipophilicity, which can affect their solubility and permeability. The electronic properties of the functional groups can also influence the compound's reactivity and stability .

Scientific Research Applications

Scientific Research Applications of Structurally Similar Compounds

Imaging and Diagnostic Applications

Compounds with benzodiazepine derivatives, such as imidazoles and triazoles, have been explored for their utility in diagnostic imaging. For example, benzodiazepine derivatives have been used as ligands in single-photon emission tomography (SPET) to image benzodiazepine receptor sites in the human brain, aiding in the study of neurological conditions and receptor distribution (Kuikka et al., 1996).

Antifungal and Antimicrobial Properties

Imidazole and triazole rings are known for their antifungal properties. Research into compounds such as sertaconazole has demonstrated effectiveness against fungal infections like Pityriasis versicolor, showcasing the potential of these structures in developing topical antifungal treatments (Nasarre et al., 1992).

Central Nervous System Effects

The influence of benzodiazepine and related compounds on the central nervous system (CNS), including their sedative, anxiolytic, and hypnotic effects, has been extensively studied. Such compounds interact with GABA(A) receptors in the brain, affecting neurotransmission and potentially serving as therapeutics for anxiety, insomnia, and related CNS disorders (Rush et al., 1999).

Receptor Binding and Pharmacodynamics

Research into compounds targeting specific receptors, such as 5-HT(1A) receptors implicated in anxiety and depression, has been advanced using structurally complex molecules. These studies can help in understanding receptor occupancy, pharmacokinetics, and therapeutic potential of new drug candidates (Rabiner et al., 2002).

Safety and Metabolism

Understanding the metabolism and safety profile of novel compounds, including potential sedative effects and interactions with other drugs, is crucial in drug development. Studies on midazolam and its metabolites have provided insights into drug clearance, the impact of renal failure on drug sedation levels, and the role of metabolites in drug action and toxicity (Bauer et al., 1995).

Future Directions

The future directions for research on this compound could include further studies to confirm its mechanism of action, as well as investigations into its potential therapeutic applications. Given the broad range of biological activities reported for similar compounds , this compound could be a promising candidate for drug development.

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N9O2/c31-19(8-7-18-24-15-5-1-2-6-16(15)25-18)23-10-11-30-13-17(27-29-30)21-26-20(28-32-21)14-4-3-9-22-12-14/h1-6,9,12-13H,7-8,10-11H2,(H,23,31)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJJKUKAHZUTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N9O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)

![(2E)-2-[(2-bromo-4,6-dimethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551238.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide](/img/structure/B2551244.png)

![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2551247.png)